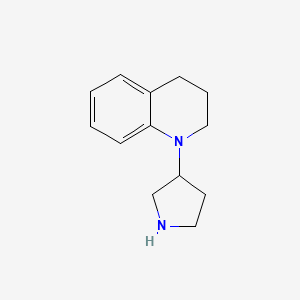

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12/h1-2,4,6,12,14H,3,5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMDWIRSSVRHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220172-62-2 | |

| Record name | 1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoline structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The tetrahydroquinoline structure can be formed through hydrogenation of quinoline derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, often using alkyl halides or acyl chlorides as reagents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and pyrrolidines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H18N2

- Molecular Weight : 202.3 g/mol

- CAS Number : 1220172-62-2

The unique structure of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline allows for diverse modifications that enhance its pharmacological properties.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Notably, it has been explored for developing novel analgesics and antidepressants. Researchers have reported that modifications to its structure can lead to improved efficacy in targeting specific receptors associated with pain and mood regulation .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions within the central nervous system. It aids in exploring treatments for neurological disorders by acting on serotonin receptors and dopamine receptors . The compound's derivatives have shown promise as antagonists for specific serotonin receptors (5-HT6) and dopamine receptors (D3), which are critical in managing conditions like depression and schizophrenia .

Drug Design

The compound's structural features facilitate the design of targeted drug delivery systems. Researchers have successfully modified it to enhance the pharmacokinetic profiles of therapeutic agents, leading to better absorption and efficacy in treating various diseases .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the biological activity of new compounds. This application is vital for identifying potential drug candidates during the early stages of drug development .

Material Science

In material science, this compound contributes to developing polymers with specific properties that enhance drug delivery technologies. Its ability to form stable complexes with various materials makes it a valuable component in creating innovative drug formulations .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline structure can enhance the compound’s binding affinity and selectivity towards these targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Key Observations :

- Piperidine vs. Pyrrolidine Substitutents : The piperidine analog (Compound 58) exhibits higher molecular weight and improved solubility compared to the pyrrolidine derivative, likely due to increased nitrogen accessibility .

- Bioactivity Optimization: Compound 47 demonstrates how alkylamino side chains (e.g., methylaminoethyl) improve pharmacokinetics (e.g., oral bioavailability) while mitigating off-target effects like hERG inhibition .

Pharmacological and Physicochemical Properties

Physicochemical Parameters

- Lipophilicity: The pyrrolidine-tetrahydroquinoline hybrid has a calculated logP of ~2.5, favoring blood-brain barrier penetration .

- Hazard Profile: Classified with hazard codes H302 (harmful if swallowed) and H319 (eye irritation), consistent with related tetrahydroquinolines .

Biological Activity

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core with a pyrrolidine substituent. This structure contributes to its biological activity through interactions with various biological targets.

1. Nitric Oxide Synthase Inhibition

Research has identified that derivatives of tetrahydroquinolines exhibit inhibitory effects on nitric oxide synthase (NOS). This activity is crucial for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases. The compound's structure allows it to effectively bind to NOS, reducing its activity and thereby potentially alleviating associated pathologies .

2. Antiviral Activity

Studies have shown that certain tetrahydroquinoline derivatives possess antiviral properties, particularly against HIV. For instance, compounds related to tetrahydroquinolines have demonstrated significant inhibition of HIV replication in vitro. The mechanism involves interaction with the CCR5 receptor, a critical co-receptor for HIV entry into host cells. One study reported an EC50 value ranging from 0.3 nM to 30 nM for effective replication inhibition across diverse R5 HIV-1 strains .

3. Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been evaluated for their anti-inflammatory properties. In animal models of sustained inflammation and chronic neuropathic pain, these compounds exhibited potent anti-hyperalgesic effects. This suggests potential applications in treating inflammatory conditions and pain management .

4. Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases including cancer and cardiovascular disorders .

Research Findings

Case Studies

- HIV Replication Inhibition : A specific derivative of tetrahydroquinoline was tested against seven genetically diverse R5 HIV-1 strains. The results indicated that the compound effectively inhibited viral replication with low cytotoxicity, making it a promising candidate for further development as an anti-HIV drug .

- Inflammation Models : In a controlled study involving rat models of inflammatory pain, tetrahydroquinoline derivatives significantly reduced pain responses compared to control groups. This highlights their potential utility in clinical settings for managing chronic pain conditions .

Q & A

Q. How do X-ray crystallography and computational modeling contribute to understanding binding modes?

- Case Study : The crystal structure of 1-[(pyridin-3-yl)diazenyl]-tetrahydroquinoline (P21/n symmetry) reveals planar triazene moieties critical for intercalation in DNA .

- MD Simulations : Predict stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for STAT5 inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar derivatives?

Q. Why do some synthetic methods yield low reproducibility across labs?

- Critical Factors : Trace moisture in solvents (e.g., DCM) deactivates STAB, reducing reductive amination yields .

- Mitigation : Use molecular sieves for solvent drying and monitor reaction progress via in situ IR (C=O stretch at 1700 cm) .

Tables

Q. Table 1. Key Physicochemical Properties of Representative Derivatives

| Compound | Molecular Weight | Melting Point (°C) | logP | Purity (HPLC) |

|---|---|---|---|---|

| STAT5 Inhibitor 17d | 452.5 | 135 | 3.2 | 99.1% |

| 5,8-Difluoro derivative | 219.6 | 180 (dec.) | 2.8 | 98.5% |

| Sulfonyl analog 30 | 386.4 | Oil | 4.1 | 99.3% |

Q. Table 2. Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | 12 h | Scalability |

| Reductive Amination | 70–75 | 24 h | Functional Group Tolerance |

| Intramolecular Cyclization | 60–65 | 48 h | Bifunctional Product Formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.